4-Formylphenyl 4-methylbenzenesulfonate
Overview
Description
4-Formylphenyl 4-methylbenzenesulfonate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related sulfonate esters and their synthesis, which can provide insights into the properties and potential synthesis routes for 4-Formylphenyl 4-methylbenzenesulfonate. For instance, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is described as a practical and scalable process, suggesting that similar methods could potentially be applied to the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate .
Synthesis Analysis
The synthesis of related compounds such as 4-formylbenzene sulfonic acid involves bromination followed by acidic hydrolysis and oxidation with hydrogen peroxide, yielding a total yield of about 47.9% . This method could potentially be adapted for the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4-methylbenzenesulfonate anion has been studied using ab initio quantum chemical methods, and its geometry was fully optimized. The predicted structure showed very good agreement with crystallographic results, suggesting that similar computational methods could be used to predict the structure of 4-Formylphenyl 4-methylbenzenesulfonate .
Chemical Reactions Analysis
While the papers do not directly discuss the chemical reactions of 4-Formylphenyl 4-methylbenzenesulfonate, they do provide information on the reactivity of similar sulfonate esters. For example, 1-vinylcyclopropyl 4-methylbenzenesulfonate is an intermediate for the synthesis of alkylidenecyclopropanes, which can undergo metal-catalyzed carbocyclization and cycloisomerization reactions . This suggests that 4-Formylphenyl 4-methylbenzenesulfonate may also participate in similar types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylbenzenesulfonate anion have been characterized by IR and Raman spectroscopy, and the vibrational frequencies were accurately assigned based on ab initio force field predictions . These techniques could be employed to determine the physical and chemical properties of 4-Formylphenyl 4-methylbenzenesulfonate, such as its vibrational modes, which are important for understanding its reactivity and interactions with other molecules.
Scientific Research Applications
1. Supramolecular Architecture
A study conducted by Andleeb et al. (2018) examined the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including 4-formylphenyl 4-methylbenzenesulfonate. The research highlighted the significant role of halogen-bonding interactions in rationalizing the solid-state crystal structures. This study provides insights into the operational role of noncovalent interactions in supramolecular architectures with designed topologies (Andleeb et al., 2018).
2. Synthesis and Structural Analysis
Research by Pan et al. (2020) focused on the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via a multi-step procedure. This study offers valuable information on the synthetic processes and structural determination of products related to 4-formylphenyl 4-methylbenzenesulfonate (Pan et al., 2020).
3. Molecular Orbital Study
Ristova et al. (1999) conducted a study on the 4-methylbenzenesulfonate anion using ab initio quantum chemical methods, offering valuable information on the molecular structure and vibrational analysis of related compounds (Ristova et al., 1999).
4. Corrosion Inhibition
Ehsani et al. (2015, 2016) explored the inhibiting action of a synthesized compound on aluminum corrosion in acidic media, providing insights into the application of 4-formylphenyl 4-methylbenzenesulfonate derivatives in corrosion inhibition (Ehsani et al., 2015) (Ehsani & Moshrefi, 2016).
5. Crystal Structure Analysis
Sharutin et al. (2002) synthesized and analyzed the structure of tetraphenylantimony 4-methylbenzenesulfonate, which relates to the study of 4-formylphenyl 4-methylbenzenesulfonate in terms of understanding crystal structures and coordination in such compounds (Sharutin et al., 2002).
6. Reactivity Studies
Forcellini et al. (2015) investigated the reactivity of a related compound towards different classes of nucleophiles, providing a broader understanding of the chemical behavior of 4-formylphenyl 4-methylbenzenesulfonate derivatives (Forcellini et al., 2015).
7. Antioxidant and Corrosion Inhibitor
Habib et al. (2014) evaluated certain compounds as antioxidant and corrosion inhibitors, which might include derivatives of 4-formylphenyl 4-methylbenzenesulfonate. This study contributes to understanding the potential applications in lubricating oils (Habib et al., 2014).
8. Photoreactive Compounds
Plater et al. (2019) explored the photochemical decompositions of certain sulfonated oximes, which could include derivatives of 4-formylphenyl 4-methylbenzenesulfonate. This research may provide insights into the use of these compounds as photoacid generators (Plater et al., 2019).
properties
IUPAC Name |
(4-formylphenyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOKXWYTSBUETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408559 | |
Record name | 4-formylphenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl 4-methylbenzenesulfonate | |
CAS RN |
80459-48-9 | |
Record name | 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80459-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-formylphenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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